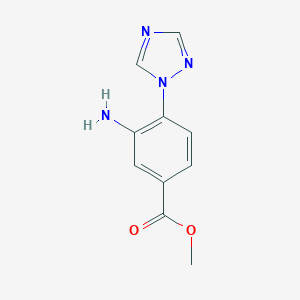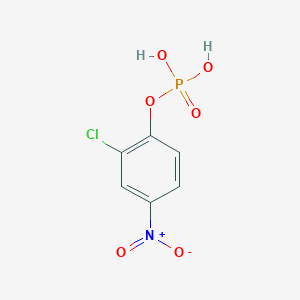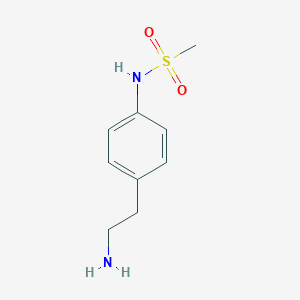![molecular formula C10H10N2O B179969 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one CAS No. 136117-83-4](/img/structure/B179969.png)
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propan-2-one moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-halo ketones under basic conditions. Another method includes the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions typically require mild to moderate temperatures and can be carried out in the presence of catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to its observed biological effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another fused heterocycle with comparable properties.
Imidazo[1,2-a]pyrazine: Known for its anticancer activity.
Uniqueness
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an imidazo[1,2-a]pyridine ring with a propan-2-one moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science.
特性
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)6-9-7-11-10-4-2-3-5-12(9)10/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILCNWEPWIBCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B179890.png)






![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)





